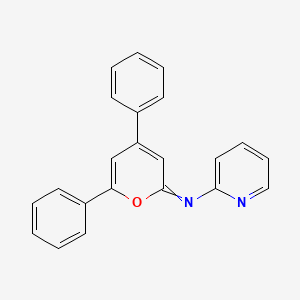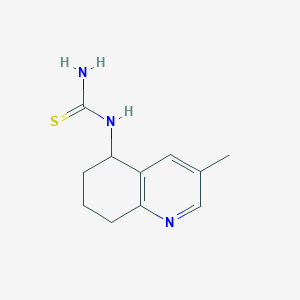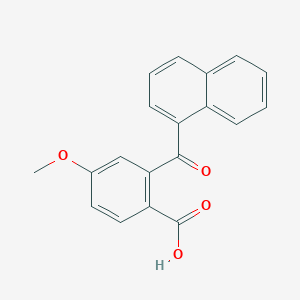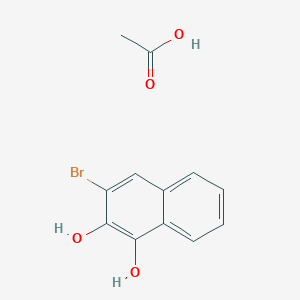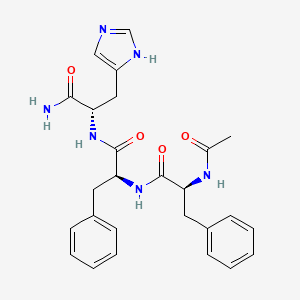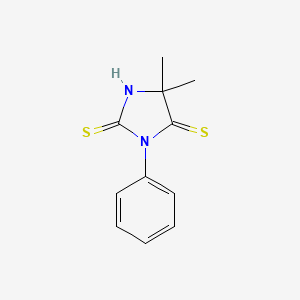
2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- is a heterocyclic compound with a unique structure that includes both imidazolidine and dithione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes or other metalloproteins .
Comparison with Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: This compound shares a similar core structure but lacks the dithione functionality.
1,3-Diethyl-5,5-diphenyl-2,4-imidazolidinedione: Another related compound with different substituents on the imidazolidine ring.
Uniqueness: Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
Properties
CAS No. |
61796-22-3 |
|---|---|
Molecular Formula |
C11H12N2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
5,5-dimethyl-3-phenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C11H12N2S2/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15) |
InChI Key |
BMCDPTKRLYKRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)N(C(=S)N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


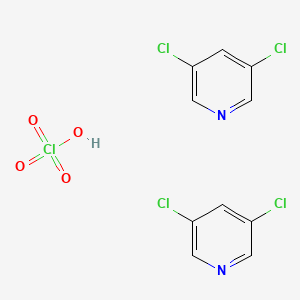
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14552868.png)
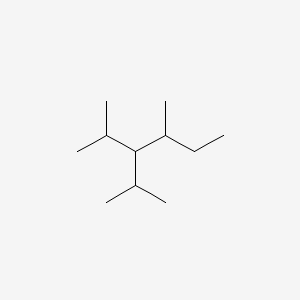

![2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14552908.png)

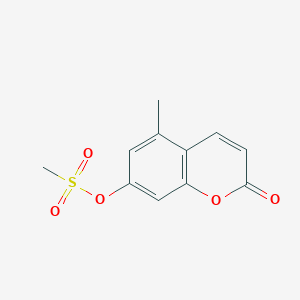
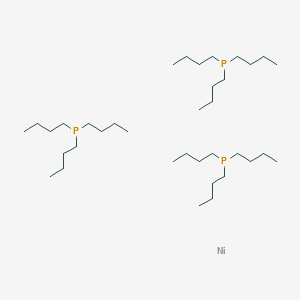
![N-[(4-Nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14552940.png)
